4-Bromophenyl isocyanate
Description
Contextualization of 4-Bromophenyl Isocyanate within Organic Chemistry
This compound, with the chemical formula C₇H₄BrNO, is an aromatic organic compound. nih.govthermofisher.com It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. wikipedia.org The presence of a bromine atom on the phenyl ring at the para position significantly influences its reactivity and makes it a valuable reagent in organic synthesis. This compound is a white to light beige crystalline solid at room temperature. chemicalbook.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2493-02-9 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Melting Point | 42-44 °C |
| Boiling Point | 158 °C at 14 mmHg |
| Appearance | White to pale cream crystals or powder |
| Solubility | Sparingly soluble in water (0.40 g/L at 25°C) |
Data sourced from multiple references. nih.govthermofisher.comchemicalbook.comsigmaaldrich.comthermofisher.kravantorsciences.com
Significance of the Isocyanate Functional Group in Organic Synthesis
The isocyanate group (-N=C=O) is highly reactive, making compounds like this compound versatile building blocks in organic chemistry. wikipedia.orgdoxuchem.com Isocyanates readily react with nucleophiles such as alcohols, amines, and water. taylorandfrancis.comsci-hub.se These reactions lead to the formation of carbamates, ureas, and amines, respectively, which are important linkages in many larger molecules. google.com The high reactivity of the isocyanate group is a key factor in its widespread use in the synthesis of polymers, pharmaceuticals, and agrochemicals. lookchem.comcdc.gov
Historical Overview of this compound Research Trajectories
Historically, research on isocyanates gained momentum with the development of polyurethane chemistry. wikipedia.org While specific historical milestones for this compound are not extensively documented in readily available literature, the general trajectory of isocyanate research provides context. The synthesis of isocyanates, often through the phosgenation of amines, has been a long-established method. wikipedia.org Over time, safer and more efficient synthetic routes have been developed. google.com Early research likely focused on understanding the fundamental reactivity of aryl isocyanates and their potential as monomers and chemical intermediates. sci-hub.se For instance, a 1988 patent describes the synthesis of this compound from sodium cyanate (B1221674) and 1,4-dibromobenzene (B42075) using a nickel complex as a catalyst. google.com
Current Research Landscape and Emerging Trends for this compound
Current research continues to explore the utility of this compound in various fields. In medicinal chemistry, it is used as an intermediate in the synthesis of complex molecules with potential therapeutic applications. lookchem.comacs.org For example, it has been utilized in the creation of dual endothelin receptor antagonists and novel microbial DNA-gyrase inhibitors. acs.orgacs.org
In polymer chemistry, isocyanates are fundamental for producing polyurethanes. mdpi.comresearchgate.net Research in this area includes the development of blocked isocyanates, where the reactive isocyanate group is temporarily protected to control the polymerization process. mdpi.com this compound and its derivatives are also employed in the synthesis of specialized polymers and materials. researchgate.net
Furthermore, this compound serves as a valuable reagent in the synthesis of various heterocyclic compounds. thieme-connect.deresearchgate.net Its reaction with different nucleophiles allows for the construction of diverse molecular scaffolds. researchgate.net Emerging trends suggest a continued focus on developing novel synthetic methodologies that utilize this compound to access complex molecular architectures for applications in materials science and drug discovery. prof-research.comresearchgate.net
Table 2: Key Research Applications of this compound
| Field of Research | Specific Application |
|---|---|
| Medicinal Chemistry | Synthesis of enzyme inhibitors and receptor antagonists. acs.orgacs.org |
| Polymer Chemistry | Monomer for polyurethanes and other polymers. mdpi.comresearchgate.net |
| Organic Synthesis | Reagent for the synthesis of ureas, carbamates, and heterocycles. chemicalbook.comfishersci.seresearchgate.net |
| Agrochemicals | Intermediate in the production of pesticides and herbicides. lookchem.com |
Data compiled from various research articles and chemical suppliers. chemicalbook.comlookchem.comacs.orgacs.orgmdpi.comresearchgate.netfishersci.seresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIJQFTRGDODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062465 | |
| Record name | p-Bromophenyl isocyanate | |
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Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2493-02-9 | |
| Record name | 4-Bromophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-02-9 | |
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| Record name | p-Bromophenyl isocyanate | |
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| Record name | 4-Bromophenyl isocyanate | |
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| Record name | Benzene, 1-bromo-4-isocyanato- | |
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| Record name | p-Bromophenyl isocyanate | |
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| Record name | 4-bromophenyl isocyanate | |
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| Record name | P-BROMOPHENYL ISOCYANATE | |
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Synthetic Methodologies for 4 Bromophenyl Isocyanate and Precursors
Established Synthetic Pathways for 4-Bromophenyl Isocyanate
The production of this compound primarily relies on two main strategies: those that utilize the highly reactive and toxic phosgene (B1210022) gas, and those that avoid its use, known as non-phosgenation routes.
Phosgenation-Based Approaches for this compound Synthesis
The conventional industrial method for producing isocyanates, including this compound, is through the phosgenation of the corresponding primary amine. acs.orgnih.gov This process typically involves the reaction of 4-bromoaniline (B143363) with phosgene (COCl₂). The reaction proceeds in two main stages:
Cold Phosgenation: 4-bromoaniline is treated with phosgene at a controlled, low temperature to form an intermediate N-carbamoyl chloride.
Thermal Decomposition: The intermediate is then heated to induce dehydrochlorination, yielding this compound and hydrogen chloride (HCl) gas.
While this method is well-established and widely used for large-scale production of isocyanates like MDI and TDI, it possesses significant drawbacks. acs.orgnih.gov Phosgene is an extremely toxic and corrosive gas, posing substantial safety and environmental risks. wiley.comionike.com The production of corrosive HCl as a byproduct also presents challenges for equipment and waste management. wiley.com
A variation of this method employs triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid and safer alternative to phosgene gas. In this approach, 4-chloroaniline (B138754) (as a proxy for 4-bromoaniline) is reacted with triphosgene in a suitable solvent like ethyl acetate (B1210297), followed by heating to yield the corresponding isocyanate. Although safer, this method requires strictly anhydrous conditions to prevent the hydrolysis of triphosgene.
Non-Phosgenation Routes for this compound Preparation
Growing environmental and safety concerns have spurred the development of non-phosgene synthetic routes for isocyanates. wiley.comrsc.org These methods aim to replace the hazardous phosgene with less toxic reagents.
One notable non-phosgenation pathway involves the reaction of an organic halide with a metal cyanate (B1221674). A specific example is the synthesis of this compound from 1,4-dibromobenzene (B42075) and sodium cyanate in an organic solvent like N,N-dimethylformamide (DMF). This reaction is catalyzed by a nickel complex in a zero oxidation state. google.com
Other significant non-phosgenation strategies involve rearrangement reactions, which are valuable laboratory-scale methods for isocyanate synthesis:
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate. wikipedia.orggeorganics.skorganic-chemistry.org The acyl azide precursor can be prepared from a carboxylic acid. The resulting isocyanate can then be used in subsequent reactions. wikipedia.org This method is advantageous as it can often be performed at room temperature, minimizing hazards associated with heating. nih.gov
Hofmann Rearrangement: In this reaction, a primary amide is treated with bromine and a strong base, which leads to the formation of an isocyanate intermediate. wikipedia.orgtcichemicals.commasterorganicchemistry.com This intermediate can then be hydrolyzed to a primary amine or reacted with an alcohol to form a carbamate (B1207046). tcichemicals.com
Lossen Rearrangement: This method converts a hydroxamic acid ester into an isocyanate. wikipedia.orgacs.org The isocyanate is generated in situ and can be trapped by various nucleophiles. thieme-connect.comthieme-connect.de
These rearrangement reactions offer versatile alternatives to phosgenation, particularly in academic and smaller-scale industrial settings. rsc.org
Catalytic Systems in this compound Production
Catalysis plays a crucial role in enhancing the efficiency and selectivity of isocyanate synthesis, for both phosgene and non-phosgene routes. Catalysts can be broadly categorized as homogeneous or heterogeneous.
Homogeneous Catalysis in Isocyanate Synthesis
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity. In the context of isocyanate synthesis, particularly through non-phosgene routes like the reductive carbonylation of nitro compounds, transition metal complexes are often employed. Metals such as platinum, rhodium, ruthenium, and palladium have been utilized as homogeneous catalysts to convert nitro compounds into carbamates, which are then thermally decomposed to isocyanates. acs.orgnih.gov However, a significant challenge with homogeneous catalysts is their difficult separation and recovery from the reaction mixture. acs.orgnih.gov
For instance, palladium-diphosphane catalyzed reduction of nitrobenzene (B124822) is a studied route towards aromatic isocyanates. universiteitleiden.nl In some cases, chromium(salphen) complexes have been used as catalysts in reactions involving isocyanates, although this specific example relates to the synthesis of oxazolidinones. nih.gov
Heterogeneous Catalysis in Isocyanate Synthesis
Heterogeneous catalysts exist in a different phase from the reactants and are generally easier to separate and recycle, making them attractive for industrial processes. acs.orgnih.gov
In non-phosgene isocyanate synthesis, various heterogeneous catalysts have been developed. For example, a nickel-promoted magnetic iron oxide catalyst has been shown to be effective in the synthesis of N-substituted carbamates, which are precursors to isocyanates. This catalyst can be easily separated using an external magnetic field. ionike.com Other examples include Fe-Cu metal selenides supported on cerium and γ-Al₂O₃, as well as supported rhodium, ruthenium, and palladium complexes. acs.orgnih.gov
Metal-organic frameworks (MOFs) are also emerging as promising heterogeneous catalysts. For instance, an amino-functionalized Nickel-based MOF (NH₂-Ni-MOF-74-II) has demonstrated high catalytic activity and selectivity in the hydroboration of isocyanates. rsc.org In the synthesis of phenyl isocyanate from the decomposition of methyl N-phenyl carbamate, bismuth oxide (Bi₂O₃) has been identified as an effective heterogeneous catalyst. scite.ai
The development of heterogeneous catalysts for the direct carbonylation of nitroaromatic compounds to isocyanates is an active area of research, with systems like PdO/MoO₃/ZnO and physical mixtures of PbₓMnᵧO₂ and Rh on carbon being investigated. google.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for isocyanates, including this compound. A primary goal is the elimination of hazardous reagents like phosgene. rsc.org
The development of non-phosgene routes is a cornerstone of green isocyanate production. wiley.com These methods often focus on improving atom economy and reducing waste. For example, the urea (B33335) method for synthesizing carbamates (isocyanate precursors) is considered a "zero-emission" process because the byproducts, alcohol and ammonia, can be recycled to produce the starting materials. acs.orgnih.gov
Another green approach is the use of dimethyl carbonate (DMC) as a carbonylating agent. While the reaction of DMC with aromatic amines can be more challenging than with aliphatic amines, it avoids the use of phosgene and the generation of chloride ions. acs.orgnih.gov
The use of recyclable heterogeneous catalysts, such as the magnetic nickel-iron oxide catalyst, aligns with green chemistry principles by simplifying product purification and minimizing catalyst waste. ionike.com Furthermore, conducting reactions in more environmentally benign solvents, or even in solvent-free or aqueous media, is a key area of research. rsc.orgrsc.org
The shift towards bio-based feedstocks for isocyanate production is another important aspect of sustainable chemistry, although this is a broader trend in the chemical industry and not specific to this compound. rsc.org The ultimate aim is to develop synthetic pathways that are not only efficient and cost-effective but also inherently safer and more environmentally friendly. rsc.org
Solvent-Free Reaction Methodologies
The development of solvent-free reaction methodologies aligns with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. In the context of this compound and its precursors, several synthetic steps have been adapted to solvent-free conditions, often utilizing mechanical energy (mechanochemistry) or high temperatures to facilitate the reaction.
For the synthesis of precursors to this compound, such as 4-bromoaniline derivatives, solvent-free approaches have proven effective. One notable example is the reaction of 4-bromoaniline with maleic anhydride (B1165640) to form N-(4-bromo)maleanilic acid. scispace.com This reaction can be carried out by simply mixing the solid reactants at room temperature, demonstrating a significant improvement over traditional methods that employ solvents like ether, acetone (B3395972), or chloroform. scispace.com Similarly, the bromination of anilines, a key step in producing the 4-bromo-substituted precursor, has been achieved under solvent-free conditions by grinding the substrate with a brominating agent (such as KBr/KBrO₃) and a catalyst in a mortar and pestle. ajrconline.org
Mechanochemical methods, which involve grinding or milling solid reactants, have also been applied to reactions involving isocyanates. For instance, the synthesis of ureas from 4-bromophenyl isothiocyanate and various anilines has been accomplished by manual grinding in a mortar and pestle, leading to high yields in short reaction times (5-40 minutes). beilstein-journals.org While this demonstrates the reactivity of the related isothiocyanate under solvent-free conditions, similar principles are applied to isocyanates. The synthesis of asymmetrically N,N'-substituted ureas from phenyl isocyanate and allyl amines has been successfully performed by vigorous mixing in a mortar and pestle for 30-45 minutes, yielding nearly quantitative results. mdpi.com This contrasts sharply with traditional solution-based methods that require prolonged heating in solvents like toluene (B28343). mdpi.com
These solvent-free approaches offer considerable advantages, including reduced environmental impact, operational simplicity, and often, higher yields and shorter reaction times.
Table 1: Comparison of Solvent-Free vs. Traditional Synthesis for a Precursor of this compound
| Reaction | Method | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| N-(4-bromo)maleanilic acid synthesis | Solvent-Free (Grinding) | None | 15 min | Good | scispace.com |
| N-(4-bromo)maleanilic acid synthesis | Traditional | Ether, Acetone, etc. | Varies | Varies | scispace.com |
| Asymmetric Urea Synthesis | Solvent-Free (Grinding) | None | 30-45 min | 98-100% | mdpi.com |
Atom Economy Considerations in Synthetic Routes
Atom economy is a critical metric in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.id The synthesis of this compound can be approached through various routes, each with significantly different atom economy.
The traditional and most common industrial method for producing isocyanates involves the phosgenation of a primary amine, in this case, 4-bromoaniline. google.com This process uses phosgene (COCl₂), a highly toxic gas, and generates two equivalents of hydrogen chloride (HCl) as a byproduct for every isocyanate group formed. google.com The generation of this substantial byproduct, which has limited commercial value and requires neutralization, results in a low atom economy for the phosgenation route.
In contrast, non-phosgene routes offer a much higher atom economy. The Curtius rearrangement represents one of the most atom-economical methods for synthesizing isocyanates. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (R-CON₃), which is typically derived from a carboxylic acid. nih.gov The only byproduct of the rearrangement is nitrogen gas (N₂), a harmless and non-polluting substance. wikipedia.org This means that nearly all atoms from the acyl azide precursor (aside from the N₂ leaving group) are incorporated into the isocyanate product, leading to an exceptionally high atom economy. The isocyanate can be isolated if the reaction is performed in an inert solvent or, in some cases, without a solvent. nrochemistry.com
Other modern, non-phosgene methods also prioritize atom economy. For example, the synthesis of carbamates (isocyanate precursors) from anilines and dimethyl carbonate (DMC) is considered a greener alternative. ncl.res.in A process involving the reaction of formamides with diorganocarbonates, such as diphenylcarbonate, can produce isocyanates in high yields without the need for a catalyst and with better atom economy than phosgenation. google.com Another highly atom-economical reaction involves the condensation of carboxylic acids with isocyanates to form amides, with carbon dioxide (CO₂) as the sole byproduct. acs.org While this is a reaction of an isocyanate, it reflects the trend towards designing synthetic pathways that minimize waste.
Table 2: Atom Economy Comparison of Isocyanate Synthetic Routes
| Synthetic Route | Reactants | Key Byproducts | Atom Economy | Reference |
|---|---|---|---|---|
| Phosgenation | 4-Bromoaniline, Phosgene (COCl₂) | Hydrogen Chloride (HCl) | Low | google.com |
| Curtius Rearrangement | 4-Bromobenzoyl azide | Nitrogen (N₂) | Very High | wikipedia.orgorganic-chemistry.org |
| Carbonate Chemistry | 4-Bromoaniline, Dimethyl Carbonate | Methanol | High | ncl.res.in |
Purification and Isolation Techniques for this compound
The effective purification and isolation of this compound are essential to obtain a product of high purity for subsequent applications. The choice of method depends on the scale of the reaction, the nature of impurities, and the physical properties of the compound. This compound is a white to light beige crystalline solid at room temperature, with a reported melting point in the range of 41-44 °C. google.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com
Distillation: Given its relatively low boiling point under reduced pressure (158 °C at 14 mmHg), vacuum distillation is a viable method for purifying this compound, particularly for separating it from non-volatile impurities or high-boiling solvents. chemicalbook.comsigmaaldrich.com This technique is often employed in synthetic procedures for related isocyanates, where the product is distilled directly from the reaction mixture. google.com
Recrystallization: Since this compound is a solid at room temperature, recrystallization is a highly effective purification technique. The choice of solvent is critical; an ideal solvent would dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. While specific solvent systems for this compound are not extensively detailed, its solubility profile indicates it is sparingly soluble in water and slightly soluble in diethyl ether, suggesting that non-polar or moderately polar organic solvents could be suitable for recrystallization. chemicalbook.comsigmaaldrich.comfishersci.se For related compounds, solvents like ethanol (B145695) or acetone have been used for recrystallization. beilstein-journals.org
Chromatography: For high-purity applications or the separation of structurally similar impurities, column chromatography is a powerful tool. A patent describing the synthesis of phenyl isocyanate outlines a purification step involving passage through a silica (B1680970) gel column, eluting with a mixture of toluene and ethyl acetate. google.com A similar system, likely with adjustments to the solvent polarity (e.g., using hexane-ethyl acetate mixtures), could be adapted for this compound. whiterose.ac.uk Flash chromatography is particularly useful for rapid and efficient separation. whiterose.ac.uk
Isolation from Reaction Mixture: In many synthetic preparations, the initial isolation involves removing the reaction solvent under reduced pressure. google.com If the resulting crude product is a solid, it can be washed with a non-polar solvent like hexane (B92381) to remove soluble, non-polar impurities before further purification by recrystallization or chromatography. Simple filtration is also a key step if the product precipitates from the reaction mixture or a crystallization solvent. rsc.org
Table 3: Physical Properties Relevant to Purification
| Property | Value | Significance for Purification | Reference |
|---|---|---|---|
| Melting Point | 41-44 °C | Enables purification by recrystallization; confirms identity. | google.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 158 °C / 14 mmHg | Allows for purification by vacuum distillation. | chemicalbook.comsigmaaldrich.com |
| Physical State | Crystalline Solid | Suitable for recrystallization and simple filtration. | chemicalbook.com |
Reaction Mechanisms and Kinetics of 4 Bromophenyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
Nucleophilic addition is the most characteristic reaction of isocyanates. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group. This leads to the formation of a tetrahedral intermediate, which is then stabilized by proton transfer, often from the nucleophile itself or the solvent, to the nitrogen atom.
The reaction of 4-bromophenyl isocyanate with primary or secondary amines is a facile and common method for the synthesis of unsymmetrical diaryl urea (B33335) derivatives. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. asianpubs.org The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea derivative. commonorganicchemistry.comorganic-chemistry.org This reaction is typically exothermic and often proceeds to completion at room temperature without the need for a catalyst. commonorganicchemistry.com
The general reaction scheme is as follows: Ar-N=C=O + R-NH₂ → Ar-NH-C(=O)-NH-R
In a typical procedure, this compound is dissolved in a suitable solvent like acetone (B3395972) or toluene (B28343), and a solution of the amine is added. asianpubs.orgmdpi.com The reaction is usually maintained at a controlled temperature, for instance below 40 °C, and stirred for a few hours to ensure complete conversion. asianpubs.org
Table 1: Synthesis of Urea Derivatives from this compound
| Amine Reactant | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Amino-N-methyl-pyridine-2-carboxamide | 4-[4-[[[4-Bromophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | Acetone | Room temperature, 3-4 h | - | asianpubs.org |
| 4-Bromo-3-ethoxyaniline | 1-(4-Bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea | Toluene | 40-45 °C, 1 h | 81 | mdpi.com |
| 4-Bromoaniline (B143363) | 1-(4-Bromophenyl)urea | - | - | 73 | thieme-connect.com |
The reaction of this compound with alcohols or phenols leads to the formation of carbamate (B1207046) (urethane) derivatives. tandfonline.comevitachem.com This nucleophilic addition follows a similar mechanism to urea formation, with the oxygen atom of the hydroxyl group acting as the nucleophile. The reaction can be catalyzed by bases, such as sodium bicarbonate, or by certain metal salts to increase the reaction rate. smolecule.comgoogle.com
A general procedure involves heating a mixture of this compound and the alcohol, sometimes under reflux, to facilitate the reaction. smolecule.com For instance, the synthesis of ethyl N-(4-bromophenyl)carbamate is achieved by reacting this compound with ethanol (B145695). smolecule.com
The general reaction scheme is: Ar-N=C=O + R-OH → Ar-NH-C(=O)-O-R
The formation of carbamates can also be achieved through a one-pot synthesis where an isocyanate is generated in situ and subsequently trapped by an alcohol. organic-chemistry.org
Table 2: Synthesis of Carbamate Derivatives from this compound
| Alcohol/Phenol (B47542) Reactant | Product | Catalyst/Conditions | Reference |
| Ethanol | Ethyl N-(4-bromophenyl)carbamate | Reflux, 0.5 h | smolecule.com |
| Secondary Alcohol | Carboxamide on secondary alcohol | Et₃N, CH₂Cl₂, 37 °C | researchgate.net |
| Hydroxylated Compound | Carbamate | Zinc and iron salts | google.com |
Cycloaddition Reactions of this compound
This compound can also participate in cycloaddition reactions, where the C=N or C=O double bond of the isocyanate group acts as a dipolarophile or dienophile. These reactions are valuable for the construction of various heterocyclic ring systems.
Isocyanates are known to undergo [2+2] cycloaddition reactions with various unsaturated compounds. For instance, the reaction of p-bromophenyl isocyanate with diazomethane (B1218177) has been reported to yield the corresponding β-lactam (2-azetidinone). sci-hub.se This reaction is analogous to the cycloaddition of ketenes with diazomethane. sci-hub.se However, not all aryl isocyanates readily form β-lactams under these conditions. sci-hub.se The reaction of aryl isocyanates with imines can also lead to [2+2] cycloaddition products, forming 1,3-diazetidinones, although [4+2] cycloaddition can be a competing pathway depending on the substrates and reaction conditions. ethz.ch
This compound has been shown to participate in [3+2] cycloaddition reactions with 1,3-dipoles. A notable example is its reaction with triazolines. The reaction of exo-3-phenyl-3,4,5-triazatricyclo[5.2.1.0²˒⁶]dec-4-ene with p-bromophenyl isocyanate at elevated temperatures (e.g., 154-160°C) results in the evolution of nitrogen and the formation of a cycloadduct, a 3-aryl-10-phenyl-3,10-diazatricyclo[4.2.1.1²˒⁵]decan-4-one derivative. acs.orgrsc.org Kinetic studies of this reaction suggest a mechanism involving the reversible formation of a complex between the triazoline and the isocyanate. acs.org
Furthermore, experimental and theoretical studies have been conducted on the reaction between N-(4-bromophenyl)-C-arylnitrylimines and dienophiles, which proceeds via a [3+2] cycloaddition mechanism to form pyrazole (B372694) derivatives. researchgate.net Another example is the silver-catalyzed [3+2] annulation of nitrones with isocyanides, where this compound can be used to synthesize 4-(4-bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one (B14531332) with high yield. acs.org
In Diels-Alder [4+2] cycloaddition reactions, isocyanates can act as dienophiles, reacting with conjugated dienes to form six-membered heterocyclic rings. masterorganicchemistry.comchemistrysteps.com The reactivity in these reactions is enhanced when the dienophile (the isocyanate) has electron-withdrawing groups and the diene possesses electron-donating groups. chemistrysteps.comtransformationtutoring.com The bromine atom on this compound serves as an electron-withdrawing group, influencing its reactivity.
While specific examples of simple Diels-Alder reactions with this compound are not extensively detailed in the provided context, its involvement in more complex cycloadditions that can be rationalized as [4+2] processes has been observed. For example, the reaction between the adduct of phenyl azide (B81097) and norbornene (a triazoline) and p-bromophenyl isocyanate leads to a complex heterocyclic structure, which was confirmed by X-ray crystallography. rsc.org This transformation, while formally a [3+2] cycloaddition with nitrogen extrusion, highlights the ability of the isocyanate to engage in cycloaddition pathways for the synthesis of complex molecular architectures.
Polymerization Reactions of this compound
This compound serves as a monomer in various polymerization reactions, yielding polymers with distinct structures and properties. These reactions are of significant interest in materials science for the synthesis of functional polymers.
The cyclotrimerization of isocyanates is a well-established method for forming isocyanurate rings, which are known for their thermal stability. utwente.nl In this process, three molecules of this compound react in a step-wise addition to form a stable six-membered isocyanurate ring. utwente.nl This reaction is typically catalyzed by nucleophiles such as phosphines, N-heterocyclic carbenes, and various organometallic complexes. researchgate.netresearchgate.net For instance, the trimerization of this compound has been achieved with a 72% yield using an aluminum-based catalyst. researchgate.net The mechanism, when catalyzed by a nucleophile, involves the initial attack of the catalyst on the isocyanate carbon, followed by sequential addition of two more isocyanate molecules to form the cyclic trimer. utwente.nl
| Isocyanate | Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| This compound | Aluminum-based catalyst | 72 | Not specified | Not specified | researchgate.net |
| 4-Methoxyphenyl isocyanate | Aluminum-based catalyst | 78 | 3.5 | 50 | researchgate.net |
| 4-Chlorophenyl isocyanate | Aluminum-based catalyst | Quantitative | 0.5 | 50 | researchgate.net |
| Phenyl isocyanate | Guanidinate stabilized Ge(II) amide | 93-96 | 1 | Room Temp | researchgate.net |
Polyurethanes and polyureas are significant classes of polymers synthesized from isocyanates. tandfonline.comwikipedia.org The formation of polyurethanes involves the reaction of a diisocyanate or polyisocyanate with a polyol. wikipedia.orgnih.gov While this compound is a monoisocyanate, it can be used in the synthesis of polyurethane-related materials. For example, it can be reacted with a polyol to form a urethane, or used in model reactions to understand the behavior of more complex diisocyanates. nih.govresearchgate.net
The synthesis of polyureas typically involves the reaction of a diisocyanate with a diamine. tandfonline.comresearchgate.netrsc.org this compound can react with amines to form urea linkages. For instance, the reaction of this compound with 2-chloroethylamine (B1212225) yields N-(4-Bromophenyl)-N'-(2-chloroethyl)urea. This fundamental reaction highlights the pathway to polyurea formation when di- or poly-functional amines and isocyanates are used. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group, forming a urea bond.
| Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|
| 2-Chloroethylamine | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | Inert solvent (e.g., Dichloromethane), 0-25°C | |
| 5-Phenylimidazolidine-2,4-dione | 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione | Anhydrous DMF or THF, basic conditions, 80-100°C, 12-24h |
Hydrolysis and Decomposition Pathways of this compound
Isocyanates are susceptible to hydrolysis, a reaction that proceeds through an unstable carbamic acid intermediate. stackexchange.com In the presence of water, this compound will hydrolyze to form 4-bromoaniline and carbon dioxide. The mechanism involves the nucleophilic attack of a water molecule on the isocyanate carbon, leading to the formation of the corresponding carbamic acid. This intermediate then readily decomposes to the primary amine and carbon dioxide. stackexchange.com Under basic conditions, the hydrolysis can lead to the formation of carbonate salts. stackexchange.com
Decomposition of this compound can also occur under certain conditions. For instance, in the presence of specific reagents and conditions, it can decompose to 4-bromophenyl isothiocyanate. rsc.org
Kinetic and Mechanistic Studies of this compound Reactions
The kinetics and mechanisms of reactions involving this compound are crucial for controlling reaction outcomes and designing new synthetic methodologies.
The rate of reaction of this compound is highly dependent on the nucleophile and the reaction conditions. For example, in the study of its reaction with selenols, it was found to react efficiently with various substituted selenols to form selenocarbamates. wiley.com The reaction of aryl isocyanates with alcohols to form urethanes is known to be catalyzed by tertiary amines. sci-hub.se The reaction rates can be determined by monitoring the disappearance of the characteristic isocyanate peak in the IR spectrum (around 2240-2270 cm⁻¹) or by using techniques like in-situ FT-IR. mdpi.comgoogle.comresearchgate.net
The electronic nature of substituents on the phenyl ring of aryl isocyanates significantly influences their reactivity. Electron-withdrawing groups, such as the bromine atom in this compound, increase the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. This is in contrast to electron-donating groups, which decrease reactivity. sci-hub.se
The effect of substituents on the nucleophile also plays a critical role. For instance, in the reaction with phenols, an electron-withdrawing substituent on the phenol increases the reactivity of the hydroxyl group with the isocyanate. researchgate.net Conversely, in reactions with arylamines, the reactivity of the amine increases with electron-donating substituents on the aromatic ring. sci-hub.se The steric hindrance of substituents on both the isocyanate and the nucleophile can also significantly affect the reaction rate. sci-hub.se
| Isocyanate Substituent (para) | Relative Reactivity Order (with amines) | Reference |
|---|---|---|
| -NO₂ | 4-NO₂ > 3-NO₂ > 3-OCH₃ > H > 4-CH₃ > 4-OCH₃ | sci-hub.se |
| -SO₂ | ||
| -Br | ||
| -H | ||
| -CH₃ | ||
| -OCH₃ |
Catalytic Effects on Reaction Kinetics
The reaction kinetics of this compound, like other isocyanates, are significantly influenced by the presence of catalysts. Catalysts are crucial for controlling the reaction rate and selectivity, particularly in industrial applications such as the formation of polyurethanes and other polymers. patchamltd.compoliuretanos.com.br A variety of catalysts, including metal-based compounds, tertiary amines, and organocatalysts, are employed to accelerate the reactions of isocyanates with nucleophiles like alcohols, amines, and water. poliuretanos.com.brreaxis.com
Metal-based catalysts are widely used to promote the reaction between isocyanates and polyols. egekimya.com Compounds based on tin, bismuth, and zinc are particularly effective. reaxis.comegekimya.com For instance, dibutyltin (B87310) dilaurate has been utilized as a catalyst in reactions involving derivatives of 4-bromophenyl-methane. mdpi.com Bismuth and zinc catalysts are considered excellent, less toxic alternatives to traditional organotin compounds. researchgate.net The choice of metal and its associated ligands can enhance selectivity; for example, sulfur-based ligands on tin catalysts can favor the hydroxyl/isocyanate reaction over the water/isocyanate reaction. reaxis.com In the cyclotrimerization of this compound to form isocyanurates, an aluminum-based catalyst has been shown to be effective, yielding 72% conversion. researchgate.net Similarly, a magnesium catalyst has been used in the controlled reduction of this compound. researchgate.net
Organocatalysts represent another important class of catalysts for isocyanate reactions. These are typically small organic molecules that can activate the reactants. For example, the reaction of this compound with an amine macrocycle is facilitated by the use of potassium carbonate as a base. wiley.comresearchgate.net In the context of hydroboration, a neutral, Lewis basic organocatalyst, specifically a cyclic carbodiphosphorane, has been shown to effectively catalyze the reaction of this compound with pinacolborane at room temperature. researchgate.net Bifunctional organocatalysts, which possess both acidic and basic sites, can recognize and activate substrates through multiple noncovalent interactions, enabling control over stereoselectivity in reactions that might otherwise proceed rapidly without control. kyoto-u.ac.jp
The selection of a catalyst system is critical as it must balance the different potential reactions, such as the gel reaction (isocyanate/polyol) and the blow reaction (isocyanate/water), to achieve the desired properties in the final product, for instance, in polyurethane foams. patchamltd.com The catalytic activity can also be influenced by the solvent and temperature conditions. researchgate.netacs.org
Table 1: Examples of Catalysts Used in Reactions Involving this compound and Related Compounds
| Catalyst Type | Specific Catalyst/System | Reaction Type | Research Finding | Reference(s) |
| Metal-Based | Aluminum Complex [Al(Salpy)(OBn)] | Cyclotrimerization | Catalyzed the trimerization of this compound, resulting in a 72% yield. researchgate.net | researchgate.net |
| Metal-Based | Dibutyltin Dilaurate | Urethane Formation | Used to catalyze the reaction of hydroxy groups with norbornene isocyanate on a polymer derived from a 4-bromophenyl-methane monomer. mdpi.com | mdpi.com |
| Metal-Based | Magnesium Complex | Reduction/Hydroboration | A monomeric magnesium hydride complex catalyzed the controlled reduction of this compound to the corresponding formamide. researchgate.net | researchgate.net |
| Organocatalyst | Potassium Carbonate | Azadefluorination Cyclisation | Used as a base to facilitate the reaction between this compound and an amine macrocycle. wiley.comresearchgate.net | wiley.comresearchgate.net |
| Organocatalyst | Cyclic Carbodiphosphorane | Hydroboration | Outperformed other Lewis basic catalysts in the hydroboration of this compound at room temperature. researchgate.net | researchgate.net |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound. These theoretical approaches provide detailed insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to observe experimentally. researchgate.netorientjchem.org
DFT calculations have been successfully applied to investigate the mechanism of the isocyanate-induced azadefluorination cyclisation (ADFC) reaction. wiley.comresearchgate.net In a study involving the reaction of this compound with an amine macrocycle, DFT calculations (using the B3LYP-D3BJ/Def2-TZVPP level of theory) were employed to model the reaction pathway. researchgate.net The calculations revealed that the reaction begins with the deprotonation of the amine, followed by a nucleophilic attack on the isocyanate carbon to form a stable urea intermediate. This intermediate then undergoes an intramolecular SNAr reaction, leading to cyclization. wiley.comresearchgate.net
The mechanism of the catalytic trimerization of this compound has also been explored using computational methods. researchgate.net DFT calculations, alongside Intrinsic Reaction Coordinate (IRC) studies, were performed to understand the stability and reaction mechanism of the cyclotrimerization process catalyzed by an aluminum complex. researchgate.net Such studies help in understanding how the catalyst interacts with the isocyanate monomers to facilitate the formation of the isocyanurate ring. Similarly, DFT has been used to study the mechanism of isocyanate trimerization catalyzed by acetate (B1210297) anions, showing the reaction proceeds through an acetate-bound isocyanate complex. acs.org
Furthermore, theoretical studies have been conducted on the reactivity of phosphorus ylides derived from this compound precursors. orientjchem.org Both ab initio (at the HF/6-31G(d,p) level) and DFT (at the B3LYP/6-31G(d,p) level) methods were used to calculate activation parameters for the rotation around the C=C double bond in the ylide, with the DFT results showing better agreement with experimental data. orientjchem.org The proposed mechanism for the ylide formation involves the initial reaction of 4-bromophenol (B116583) with phenylisocyanate to form 4-bromophenyl phenylcarbamate, which then reacts with triphenylphosphine (B44618) and dimethyl acetylenedicarboxylate (B1228247) (DMAD). orientjchem.org Computational studies on the insertion of isocyanates into the bonds of Zintl clusters have also provided mechanistic insights into these heteroallene capture reactions. researchgate.net
Table 2: Application of Computational Chemistry in Studying this compound Reactions
| Computational Method | Level of Theory | System/Reaction Studied | Key Findings from Computational Analysis | Reference(s) |
| Density Functional Theory (DFT) | B3LYP-D3BJ/Def2-TZVPP | Azadefluorination Cyclisation (ADFC) of an amine macrocycle with this compound. | Elucidated a multi-step mechanism involving deprotonation, nucleophilic attack to form a urea intermediate, and subsequent intramolecular SNAr cyclization. wiley.comresearchgate.net | wiley.comresearchgate.net |
| DFT, Intrinsic Reaction Coordinate (IRC) | Not specified | Catalytic trimerization of this compound. | Provided insights into the stability of intermediates and the overall reaction mechanism catalyzed by an aluminum complex. researchgate.net | researchgate.net |
| Ab initio, DFT | HF/6-31G(d,p), B3LYP/6-31G(d,p) | Rotational barriers in a phosphorus ylide derived from a 4-bromophenyl carbamate. | Calculated activation parameters for rotational isomers. DFT results were found to be in better agreement with experimental dynamic NMR data than ab initio methods. orientjchem.org | orientjchem.org |
| Density Functional Theory (DFT) | Not specified | Isocyanate insertion into P-Si bonds of Zintl clusters. | Studied the mechanism of heteroallene capture, providing insights into the electronic structure and reaction pathways. researchgate.net | researchgate.net |
Advanced Applications of 4 Bromophenyl Isocyanate in Materials Science and Medicinal Chemistry
Application in Polymer Chemistry and Advanced Materials
In the realm of materials science, 4-bromophenyl isocyanate serves as a critical building block for creating polymers with tailored properties. The presence of both a highly reactive isocyanate group and a bromine atom allows for sequential or dual functionalization, leading to the development of sophisticated polymeric architectures, coatings, and functionalized frameworks.
Synthesis of Specialty Polymers and Copolymers
This compound is utilized in the synthesis of specialty polymers where the bromo-functional group can be leveraged for further post-polymerization modifications. For instance, it has been used in the synthesis of mixed bisamide and monoamide derivatives. sigmaaldrich.comfishersci.se Copolymers can also be synthesized incorporating this monomer. For example, the radical-initiated copolymerization of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate (B99206) has been studied. researchgate.net The resulting copolymers' properties are influenced by the composition of the monomers. researchgate.net
Another approach involves the synthesis of conjugated copolymers for applications in organic electronics. researchgate.net For example, new linear conjugated arylamine copolymers have been synthesized through palladium-catalyzed cross-coupling reactions of bis(4-bromophenyl)phenylamine with various bisboronic acids. researchgate.net The resulting polymers can be further functionalized, highlighting the role of the bromo-substituent as a handle for chemical modification. researchgate.net
Development of Blocked Isocyanates for Controlled Polymerization
To control the high reactivity of isocyanates, a "blocking" strategy is often employed. wikipedia.org Blocked isocyanates are compounds where the isocyanate group is temporarily reacted with a blocking agent, rendering it inert under ambient conditions. wikipedia.org The isocyanate can be regenerated by heating, allowing for controlled polymerization or reaction at a desired temperature. wikipedia.orgmdpi.com This approach is crucial for creating one-component systems that are stable during storage but reactive upon heating. wikipedia.org
3-(4-Bromophenyl)-1H-pyrazole has been used as a blocking agent for toluene (B28343) diisocyanate (TDI). mdpi.comresearchgate.net The resulting blocked TDI adduct is stable until it reaches its deblocking temperature of 240 °C, at which point the TDI is regenerated and can react with polyols to form polyurethanes. mdpi.comresearchgate.net This method allows for the solvent-free synthesis of polyurethanes. mdpi.com Similarly, 4-bromo-1H-pyrazole has been used to block hexamethylene diisocyanate (HMDI), with a deblocking temperature of 185°C. researchgate.net The use of blocked isocyanates facilitates the preparation of polyurethane nanocomposites by allowing the in-situ reaction with materials like single-walled carbon nanotubes at the deblocking temperature. researchgate.net
The development of blocked isocyanates is an active area of research, with various blocking agents and analytical techniques being explored to fine-tune the deblocking process for specific applications. bham.ac.ukcore.ac.uk
Fabrication of Functional Polymeric Coatings and Adhesives
The controlled reactivity afforded by blocked isocyanates makes them highly suitable for formulating functional coatings and adhesives. wikipedia.orggeorganics.sk Polyurethanes derived from 3-(4-bromophenyl)-1H-pyrazole-blocked TDI have been successfully used as coating agents to enhance the hydrophobicity of surfaces. mdpi.com The ability to form polyurethanes in a controlled manner, often without the need for volatile organic solvents, is a significant advantage in these applications. mdpi.com The extreme reactivity of isocyanates makes them valuable as cross-linking or modifying agents for a variety of materials, including coatings and adhesives, where delaying the reaction until the final application stage is often necessary. sci-hub.se
Role in Metal-Organic Framework (MOF) Functionalization
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. rsc.org Post-synthetic modification (PSM) is a powerful technique to introduce or alter functionality within a pre-assembled MOF structure without disrupting its framework. rsc.orgnih.gov Isocyanate condensations are among the suitable reactions for PSM. nih.gov
This compound has been used in the PSM of MOFs to create sophisticated, multi-functional structures. nih.gov For example, researchers have exploited the difference in reactivity between chloroacetyl isocyanate and this compound to achieve a one-pot PSM reaction that results in a dual-functionalized core-shell structure within a MOF. nih.gov Furthermore, a triple-functionalized "Matryoshka" structure was created in a two-step process using different isocyanates, including this compound. nih.gov These studies demonstrate that understanding the kinetics of PSM with reagents like this compound is crucial for designing MOFs with complex architectures. nih.gov The bromine atom on the phenyl ring also serves as a potential site for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, allowing for even greater functional diversity within the MOF. wiley.com
Role in Medicinal Chemistry and Pharmaceutical Synthesis
The structural motifs present in this compound are of significant interest in medicinal chemistry. The phenyl isocyanate core is a precursor to various heterocyclic structures known to possess biological activity, and the bromine substituent can influence the compound's pharmacokinetic and pharmacodynamic properties or serve as a point for further synthetic elaboration.
Precursor for Bioactive Heterocyclic Compounds
This compound is a key starting material or intermediate in the synthesis of a variety of bioactive heterocyclic compounds. acs.orgresearchgate.net Heterocyclic compounds are central to medicinal chemistry, forming the core structure of many natural products and synthetic drugs. dokumen.pubhec.gov.pk
For instance, 2-(4-bromophenyl)quinoline-4-carbohydrazide, a key intermediate for novel microbial DNA-gyrase inhibitors, is synthesized from precursors that can be conceptually linked back to 4-bromoacetophenone, a related bromophenyl compound. acs.org The carbohydrazide (B1668358) is then used to construct various heterocyclic systems like pyrazoles and pyrazolones. acs.org
In another example, 3-[2-(4-bromophenyl)hydrazono]-5-phenylfuran-2(3H)-one has been used as a starting material to prepare a range of novel pyrazole (B372694), pyridazinone, and other heterocyclic derivatives. researchgate.net Several of these compounds, which incorporate the 4-bromophenyl moiety, have shown promising antiviral activity against the H5N1 avian influenza virus. researchgate.net The synthesis of 1,3,5-thiadiazine-2-thiones, another class of heterocyclic compounds, can be achieved using 4-bromobenzoyl chloride, which is structurally related to this compound, highlighting the utility of the 4-bromophenyl group in constructing these systems. tandfonline.com The versatility of the isocyanate group allows it to react with various nucleophiles to form precursors that can then be cyclized into a wide array of heterocyclic rings, making it a valuable tool for generating libraries of potential drug candidates. georganics.sk Purines, which are fundamental nitrogenous heterocyclic compounds in all living organisms, are another class of bioactive molecules whose synthesis can involve precursors derived from brominated aromatic compounds. rsc.org
Synthesis of Urea (B33335) Derivatives with Pharmacological Potential
This compound is a key building block in the synthesis of a diverse range of urea derivatives that have shown significant pharmacological potential. The reactivity of the isocyanate group allows for straightforward reactions with various amines to form the urea linkage, a common motif in many biologically active compounds. This approach has been widely used to generate libraries of novel compounds for drug discovery programs.
A notable application is in the creation of analogs of known drugs, such as the anticancer agent sorafenib. By reacting this compound with different aryl amines, researchers have synthesized novel diaryl urea derivatives. asianpubs.org This strategy aims to explore new chemical spaces and identify compounds with improved efficacy or different selectivity profiles. The general synthesis involves the reaction of an appropriate amine with this compound, often in a suitable solvent like acetone (B3395972) or dichloromethane, to yield the desired urea derivative. asianpubs.org
The versatility of this synthetic route is further highlighted by the preparation of compounds like N-(4-Bromophenyl)-N'-(2-chloroethyl)urea. This compound is synthesized through the reaction of this compound with 2-chloroethylamine (B1212225). Such derivatives are of interest due to their potential as antitumor agents, with the chloroethyl group offering a site for potential covalent modification of biological targets.
The table below showcases a selection of urea derivatives synthesized using this compound and their potential pharmacological applications.
| Derivative Name | Starting Materials | Potential Application |
| Diaryl ureas | This compound, various aryl amines | Antiproliferative agents |
| N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | This compound, 2-chloroethylamine | Antitumor agent |
| 1-(4-bromo-3-ethoxyphenyl)-3-(4-fluorophenyl)urea | 4-fluorophenyl isocyanate, 4-bromo-3-ethoxyaniline | Antimicrobial agent mdpi.com |
| 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione | This compound, 5-phenylimidazolidine-2,4-dione | Cannabinoid receptor inverse agonist |
Development of Anti-tumor and Anti-inflammatory Agents
The structural motif of 4-bromophenyl urea is a prominent feature in the design of novel anti-tumor and anti-inflammatory agents. The bromine atom can engage in halogen bonding and other interactions within protein binding sites, while the urea group is an excellent hydrogen bond donor and acceptor.
In the realm of oncology, derivatives of this compound have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tumor immune evasion. nih.govnih.gov One such derivative, 4-bromophenylhydrazinyl benzenesulfonylphenylurea 5k, has demonstrated potent IDO1 inhibition and showed a 25% tumor growth inhibition in a mouse cancer model. nih.gov The synthesis of these complex molecules often involves multiple steps, with the introduction of the 4-bromophenyl urea moiety being a critical part of the process.
Furthermore, N-aryl-N'-(2-chloroethyl)ureas, including the N-(4-bromophenyl) derivative, have exhibited promising activity against various cancer cell lines. Studies on N-(4-Bromophenyl)-N'-(2-chloroethyl)urea have shown its ability to inhibit tumor growth in vivo in a colon carcinoma model.
In the context of anti-inflammatory drug discovery, spiro-cyclic compounds incorporating a 4-bromophenyl group have been synthesized and evaluated for their potential to treat inflammatory and immune diseases. google.com While the direct use of this compound in the final step might not always be the case, its derivatives are crucial intermediates in building the complex scaffolds of these potential therapeutic agents. The development of pyrazolopyridines and tetrazole derivatives as anti-inflammatory agents also highlights the importance of substituted phenyl rings in achieving high potency. nih.govtandfonline.comsemanticscholar.org
The following table summarizes some research findings on the anti-tumor and anti-inflammatory applications of compounds derived from or related to this compound.
| Compound Class/Derivative | Therapeutic Target/Area | Key Research Finding |
| 4-bromophenylhydrazinyl benzenesulfonylphenylureas | Indoleamine 2,3-dioxygenase (IDO1) | Potent inhibition of IDO1 and in vivo anti-tumor efficacy. nih.gov |
| N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | Antitumor | Significant inhibition of tumor growth in a colon carcinoma model. |
| Phenyl urea derivatives | Indoleamine 2,3-dioxygenase (IDO1) | Potent IDO1 inhibition with IC50 values in the micromolar range. nih.gov |
| Spiro-cyclic compounds | Anti-inflammatory | Potential for treating inflammatory and immune diseases. google.com |
Investigation of Biological Activity Mechanisms
Understanding the mechanism of action is crucial for the development of new therapeutic agents. For derivatives of this compound, their biological effects are often attributed to their ability to interact with specific biomolecules, such as enzymes and receptors.
The urea derivatives of this compound can act as enzyme inhibitors by binding to the active site and preventing the natural substrate from binding. For instance, the anti-tumor effect of IDO1 inhibitors containing the 4-bromophenyl urea structure is due to their ability to block the enzyme's activity, which helps to restore the body's anti-tumor immune response. nih.govnih.gov Molecular docking studies have been employed to predict the binding mode of these inhibitors within the IDO1 active site, providing insights into the key interactions responsible for their potency. nih.gov
In the case of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, its mechanism of action as an antitumor agent is thought to involve the disruption of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately cell death in rapidly dividing cancer cells. The chloroethyl group in this molecule could also potentially form covalent bonds with nucleophilic sites in biological targets, leading to irreversible inhibition.
The biological activity of imidazolidine (B613845) derivatives synthesized from this compound has also been explored. uokerbala.edu.iq For example, 1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione acts as an inverse agonist at the CB1 cannabinoid receptor, suggesting its potential for modulating cannabinoid signaling pathways.
Design of Targeted Therapies through Covalent Bonding with Biomolecules
The design of targeted therapies that form a covalent bond with their biological target is a promising strategy to achieve high potency and prolonged duration of action. The reactivity of the isocyanate group in this compound, or the introduction of other reactive "warheads" into its derivatives, can be exploited for this purpose.
While this compound itself is highly reactive, its derivatives can be designed to include less reactive groups that become activated under specific physiological conditions or within the target's binding site. This approach is central to the development of targeted covalent inhibitors. elifesciences.org These inhibitors first bind reversibly to the target protein, and then a reactive group on the inhibitor forms a permanent covalent bond with a nearby amino acid residue, such as cysteine or histidine. elifesciences.org
The chloroethyl group in N-(4-Bromophenyl)-N'-(2-chloroethyl)urea is an example of a latent reactive group that can alkylate nucleophilic residues in proteins, leading to irreversible inhibition. This covalent bonding can enhance the compound's efficacy and overcome potential resistance mechanisms.
The development of covalent inhibitors targeting specific enzymes is an active area of research. For example, vinylsulfones have been used as warheads to target histidine residues in carbonic anhydrases. elifesciences.org While not directly derived from this compound in the provided research, the principles of designing such targeted covalent inhibitors can be applied to derivatives containing the 4-bromophenyl moiety to enhance their therapeutic potential.
Applications in Agrochemicals
Synthesis of Herbicides and Pesticides
This compound is a valuable intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. The urea functionality, readily formed from the reaction of the isocyanate with an amine, is a common feature in many commercial herbicides.
Phenylurea herbicides, for example, are a class of compounds that act by inhibiting photosynthesis in target weeds. A patented method describes the synthesis of phenylurea herbicides, including 3-(4-bromophenyl)-1,1-dimethyl urea, by reacting a substituted phenyl isocyanate, such as this compound, with a dimethylamine (B145610) salt in the presence of an organic base. google.com This method is reported to be simple, have a high yield, and produce fewer by-products. google.com
The reactivity of the isocyanate group allows for the creation of a wide range of derivatives with potential pesticidal activity. For instance, new thiazoline (B8809763) derivatives have been synthesized using isocyanates, and some of these compounds have shown inhibitory activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea. researchgate.net While the specific use of this compound was not detailed for all examples, its inclusion in the reaction with an iminophosphorane intermediate demonstrates its utility in generating diverse chemical structures for biological screening. researchgate.net
The following table provides examples of agrochemicals synthesized using or related to this compound.
| Agrochemical Class/Derivative | Target Application | Synthetic Precursor |
| Phenylurea Herbicides | Weed control (photosynthesis inhibition) | This compound google.com |
| Thiazoline Derivatives | Fungicide | Phenyl isocyanates researchgate.net |
Spectroscopic Characterization and Computational Studies of 4 Bromophenyl Isocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of 4-Bromophenyl isocyanate.
The proton NMR (¹H NMR) spectrum of this compound is characteristic of a 1,4-disubstituted benzene ring. Due to the molecule's symmetry, the four aromatic protons are chemically non-equivalent in pairs, giving rise to a distinct AA'BB' spin system. This system typically appears as two sets of doublets.
The protons ortho to the electron-withdrawing isocyanate group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons ortho to the bromine atom. The coupling between adjacent (ortho) protons results in the doublet splitting pattern. A study involving the reaction of this compound showed the aromatic protons in the starting material appearing in the expected downfield region of the spectrum researchgate.net.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Ha (ortho to -NCO) | ~7.4 - 7.6 | Doublet (d) |
| Hb (ortho to -Br) | ~7.0 - 7.2 | Doublet (d) |
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. For this compound, four distinct signals are expected for the aromatic carbons due to symmetry, in addition to the signal for the isocyanate carbon.
The isocyanate carbon (-N=C=O) typically appears in the 120-135 ppm range science-and-fun.de. The aromatic carbon attached to the isocyanate group (ipso-carbon) is also distinct. The carbon atom bonded to the bromine (C-Br) is shielded by the halogen and appears at a characteristic chemical shift. The remaining two aromatic carbons (C-H) appear in the typical aromatic region (110-150 ppm) bhu.ac.in.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| -N=C=O | ~125 - 135 |
| C-NCO (ipso) | ~135 - 140 |
| CH (ortho to -NCO) | ~120 - 130 |
| CH (ortho to -Br) | ~130 - 135 |
| C-Br (ipso) | ~115 - 125 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy is particularly effective for identifying the characteristic functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly diagnostic and typically appears in the range of 2250–2275 cm⁻¹ instanano.com. The NIST Chemistry WebBook shows this characteristic peak for the compound nist.gov. Other notable absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3050 - 3100 | Medium to Weak |
| Isocyanate (-N=C=O) asymmetric stretch | 2250 - 2275 | Very Strong, Sharp |
| Aromatic C=C stretch | 1400 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum of this compound exhibits a characteristic pair of molecular ion peaks (M⁺· and [M+2]⁺·) of nearly equal intensity wpmucdn.com. The molecular weight of the compound is approximately 198.02 g/mol nih.gov, so these peaks appear at m/z 197 and 199.
Common fragmentation patterns for aryl isocyanates involve the loss of neutral fragments from the molecular ion. Potential fragmentation pathways include:
Loss of the isocyanate group: Cleavage of the C-N bond can lead to the formation of a bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.
Loss of the bromine atom: This fragmentation would result in a phenyl isocyanate cation ([C₇H₄NO]⁺) at m/z 118.
Formation of the phenyl cation: Subsequent loss of CO from the phenyl isocyanate cation can form the phenyl cation ([C₆H₄]⁺) at m/z 76.
X-ray Crystallography of this compound Derivatives
Urea (B33335) Derivatives: The crystal structure of N-(4-Bromophenyl)urea, formed by the reaction of this compound with ammonia, has been reported. In this structure, the urea moiety and the benzene ring are essentially planar but are rotated with respect to each other by a dihedral angle of 47.8°. The crystal packing is stabilized by N—H⋯O hydrogen bonds, where the carbonyl oxygen acts as a trifurcated hydrogen-bond acceptor nih.gov. Similar studies on other derivatives like 3-(adamantan-1-yl)-1-(4-bromophenyl)urea also detail the molecular geometry and hydrogen-bonding networks that dictate the supramolecular architecture researchgate.net.
Carbamate (B1207046) (Urethane) Derivatives: The crystal structure of methyl N-(4-bromophenyl) carbamate, a product of the reaction with methanol, has also been elucidated. The molecule is nearly planar, with the mean planes of the benzene ring and the carbamate group being twisted by a small angle of 9.69°. The crystal structure is stabilized by N—H⋯O hydrogen bonds, linking molecules into chains researchgate.netresearchgate.net.
These derivative structures confirm the connectivity of the parent isocyanate and provide valuable insight into the steric and electronic effects of the 4-bromophenyl group on the geometry and packing of related molecules.
Computational Chemistry and Molecular Modeling
Computational chemistry offers a powerful approach to complement experimental data by providing a theoretical understanding of the structure, properties, and reactivity of this compound. Methods such as Density Functional Theory (DFT) are widely used to study isocyanate systems nih.govresearchgate.net.
For phenyl isocyanate and its derivatives, computational studies have been employed to:
Investigate Reaction Mechanisms: DFT calculations are used to model the reaction pathways of isocyanates with nucleophiles like alcohols (urethane formation) or amines (urea formation). These studies help to elucidate transition state structures and calculate activation energies, providing insight into reaction kinetics and mechanisms mdpi.commdpi.com. For example, studies on the reaction between nitrones and isocyanates have used DFT to show that the mechanism can be either concerted or stepwise depending on solvent polarity acs.org.
Predict Spectroscopic Properties: Quantum-chemical calculations can predict vibrational frequencies, which can be correlated with experimental IR spectra. Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.
Analyze Electronic Structure: Molecular modeling can determine properties such as the distribution of electron density and the molecular electrostatic potential. These analyses help to explain the high reactivity of the isocyanate group's central carbon atom towards nucleophiles. Studies on the phenyl isocyanate anion radical show that the unpaired electron is delocalized throughout the π system, including the phenyl ring, which influences the molecule's geometry and reactivity acs.org.
These computational approaches provide a molecular-level understanding that is often inaccessible through experimental methods alone, offering a comprehensive picture of the chemical behavior of this compound chemrxiv.org.
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic properties. These calculations solve the Schrödinger equation, often using approximations, to determine the distribution of electrons within the molecule.
For isocyanates and related compounds, methods like Density Functional Theory (DFT) and high-accuracy ab initio methods such as Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)) are employed. chemrxiv.orgmdpi.com DFT is widely used due to its balance of computational cost and accuracy, making it suitable for calculating properties of medium-sized organic molecules like this compound. rasayanjournal.co.in These calculations can predict molecular orbital energies, electron density distribution, and the nature of chemical bonds. For instance, in a study on the rearrangement of phenylnitrile oxide to phenyl isocyanate, the DLPNO-CCSD(T) method was used alongside DFT protocols to achieve a highly accurate understanding of the reaction mechanism. chemrxiv.org Such methods can elucidate the planarity of the phenyl ring and the geometry of the isocyanate group, providing a theoretical foundation for interpreting experimental spectroscopic results.
Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from electronic structure calculations that quantify various aspects of a molecule's reactivity and electronic behavior. rasayanjournal.co.in These descriptors are essential for developing structure-activity relationships and predicting how a molecule will behave in a chemical reaction.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in
Other important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. rasayanjournal.co.in
These descriptors are valuable in rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in For this compound, these parameters can help predict its behavior as an electrophile, which is characteristic of isocyanates.
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 198.02 g/mol | nih.gov |
| XLogP3 | 3.4 | nih.gov |
| Monoisotopic Mass | 196.94763 Da | nih.gov |
| Topological Polar Surface Area | 29.4 Ų | nih.gov |
Molecular Dynamics Simulations
While electronic structure calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. cecam.org MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This technique allows for the exploration of conformational changes, interactions with solvent molecules, and the prediction of macroscopic properties from atomic-level information. nih.govmdpi.com
For a molecule like this compound, MD simulations can be used to:
Analyze its conformational flexibility, particularly the rotation around the C-N bond.
Simulate its behavior in different solvents to understand solvation effects.
Study its interaction with surfaces or polymers, which is relevant to its application in materials science. taylorfrancis.com
The accuracy of MD simulations depends heavily on the quality of the force field, which is a set of parameters that defines the potential energy of the system. mdpi.com For novel or specialized molecules, these force fields may be developed using data from high-level quantum chemical calculations. mdpi.com The insights gained from MD simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, bridging the gap between theoretical calculations and experimental observations. cecam.org
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This method is a cornerstone of modern drug discovery and is used to screen virtual libraries of compounds for potential biological activity. nih.govijpsr.com
In the context of this compound, molecular docking could be employed to investigate its potential interactions with specific biological targets. The isocyanate group is highly reactive and known to form covalent bonds with nucleophilic residues on proteins, such as lysine or cysteine. Docking studies can help identify potential protein targets and predict the binding site and affinity. The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein.
Sampling a wide range of possible binding poses of the ligand within the receptor's active site.
Using a scoring function to estimate the binding affinity for each pose. mdpi.com
The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, studies on other compounds have used docking to understand interactions with targets like microtubule-affinity regulating kinase 4 (MARK4) or tubulin. researchgate.netscienceopen.com Such in-silico analyses can guide the synthesis of new derivatives with improved potency or selectivity, providing a theoretical basis for further experimental investigation. mdpi.com
Advanced Reaction Methodologies and Novel Reactivity of 4 Bromophenyl Isocyanate
Hydroboration Reactions of 4-Bromophenyl Isocyanate
Hydroboration represents a powerful method for the reduction of isocyanates, offering a pathway to formamides and amines. The reaction of aryl isocyanates like this compound with hydroborating agents, such as pinacolborane (HBpin), can be catalyzed to achieve selective transformations. Depending on the reaction conditions and the catalyst employed, a stepwise reduction can be observed.
Initially, the hydroboration of the C=N bond of the isocyanate group leads to the formation of an N-boryl formamide. Further reduction can yield a bis(boryl)hemiaminal intermediate, which can subsequently be reduced to an N-boryl methylamine (B109427). A kinetic study on the analogous p-chlorophenyl isocyanate using an aluminum hydride catalyst demonstrated this sequential formation of products. The reaction progresses from the N-boryl formamide, to the N,O-(bis)-boryl hemiaminal, and finally to the N-boryl methylamine product. wikipedia.org
Catalytic systems, for instance those using commercially available sodium hydride (NaH), have been shown to efficiently and chemoselectively catalyze the hydroboration of various isocyanates under mild, solvent-free conditions. sioc-journal.cn These reactions exhibit excellent functional group tolerance, selectively reducing the isocyanate group in the presence of other reducible functionalities like nitriles or olefins. sioc-journal.cn
| Product Stage | Compound Type | General Structure (Aryl = 4-Bromophenyl) |
|---|---|---|
| 1 | N-boryl formamide | Ar-N(Bpin)-CHO |
| 2 | Bis(boryl)hemiaminal | Ar-N(Bpin)-CH(OBpin) |
| 3 | N-boryl methylamine | Ar-N(Bpin)-CH₃ |
Decarbonylation Processes Involving this compound
Decarbonylation of isocyanates offers a route to ureas, biurets, or carbodiimides, avoiding the direct use of amines. Research has shown that Lewis acids, such as boron trichloride (B1173362) (BCl₃), can catalytically promote the decarbonylation of aryl isocyanates under mild conditions. nih.gov The specific products formed are highly dependent on the electronic properties of the substituents on the aromatic ring. nih.gov For an aryl isocyanate with a neutral or electron-withdrawing group like this compound, the reaction typically yields symmetrically substituted ureas. nih.gov The proposed mechanism involves the formation of a Brønsted acid active catalyst from the reaction of BCl₃ with trace water, which facilitates the transformation. nih.gov
Another decarbonylation pathway for aryl isocyanates involves the use of phosphine (B1218219) oxide catalysts to produce carbodiimides. wikipedia.org This reaction proceeds by eliminating carbon monoxide from the isocyanate. While providing an alternative to traditional synthetic routes that use toxic feedstocks like phosgene (B1210022), these methods highlight advanced catalytic approaches to isocyanate chemistry. rsc.org
Reactions with Organometallic Reagents
The electrophilic carbon atom of the isocyanate group in this compound is highly susceptible to nucleophilic attack by the carbanion-like carbon of organometallic reagents, such as Grignard and organolithium compounds. libretexts.org
The reaction with Grignard reagents (R-MgX) is a well-established and general method for the synthesis of N-substituted amides. chempedia.info The organomagnesium compound adds across the C=N bond of the isocyanate, and subsequent hydrolysis of the intermediate magnesium salt yields the corresponding amide. This reaction is valuable for creating carbon-carbon bonds and introducing a wide variety of substituents. chempedia.info
Similarly, organolithium reagents (R-Li), which are even more powerful nucleophiles and stronger bases than Grignard reagents, react readily with isocyanates. libretexts.org The reaction proceeds via nucleophilic addition to the carbonyl carbon to form an amide after workup. However, a critical consideration when using these potent organometallic reagents is their strong basicity. They will react with any acidic protons present in the substrate or solvent, which can limit the scope of the reaction. libretexts.org
| Organometallic Reagent | General Formula | Product after Hydrolysis |
|---|---|---|
| Grignard Reagent | R-MgX | N-(4-bromophenyl)-amide |
| Organolithium Reagent | R-Li | N-(4-bromophenyl)-amide |
Photochemical and Electrochemical Transformations
The electrochemical behavior of aryl isocyanates has been investigated to understand their reduction pathways. The one-electron reduction of phenyl isocyanate, a close analogue of this compound, has been shown to produce a transient anion radical. illinoisstate.edu The fate of this radical species is highly dependent on the solvent used. In a solvent like tetrahydrofuran (B95107) (THF), the anion radical can initiate a cyclotrimerization reaction, leading to the formation of a triphenyl isocyanurate anion radical. illinoisstate.edu
Other electrochemical methods have been developed for the transformation of aryl isocyanates. For instance, in a system utilizing a sacrificial magnesium anode, aryl isocyanates can be converted into N,N'-disubstituted ureas. sioc-journal.cn This process involves the reaction of the isocyanate with highly dispersed active magnesium generated at the cathode. sioc-journal.cn These studies demonstrate that electrochemical methods provide a unique avenue for initiating reactions of isocyanates that differ from standard thermal pathways. Information on the direct photochemical transformations of this compound is less common in the literature, suggesting that its reactivity has been more extensively explored through thermal and electrochemical means.
Reactions with Zintl Clusters
Zintl clusters, which are polyatomic anions of main group elements, have emerged as novel reagents for activating and functionalizing small molecules. Research has demonstrated that isocyanates can undergo insertion reactions into the bonds of functionalized Zintl clusters. illinoisstate.edursc.org Specifically, isocyanates can insert between the tetrel-pnictogen bonds of clusters such as (R₃E)₃Pn₇ (where E = Si, Ge, Sn; Pn = P, As). illinoisstate.edursc.org This reaction generates new Zintl clusters that incorporate carbonyl moieties, effectively creating a new class of functionalized inorganic-organic hybrid materials. illinoisstate.edursc.org
While direct reactions with this compound are a logical extension, detailed studies have been reported on the insertion of related molecules like phenyl isocyanate and p-toluenesulfonyl isocyanate. nih.gov Furthermore, the reactivity of tetrel-functionalized phosphorus clusters has been probed with 4-bromophenyl azide (B81097), which undergoes an insertion reaction with elimination of N₂. illinoisstate.edursc.org This analogous reactivity suggests that this compound would be a viable substrate for similar insertion reactions, providing a method for covalently attaching the 4-bromophenyl group to a Zintl cluster framework.
Future Research Directions and Unexplored Avenues for 4 Bromophenyl Isocyanate
Sustainable Synthetic Pathways and Catalysis
The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022), prompting a critical need for greener and more sustainable production methods. rsc.orgmostwiedzy.pl Future research should prioritize the development of phosgene-free routes to 4-bromophenyl isocyanate. Such pathways could be based on the catalytic carbonylation of 4-bromoaniline (B143363) or the Curtius, Hofmann, or Lossen rearrangement of corresponding precursors under milder, more environmentally benign conditions.
Table 1: Comparison of Potential Sustainable Synthesis Methods
| Method | Precursor | Key Reagents/Catalysts | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Catalytic Carbonylation | 4-Bromoaniline | CO, Oxidant, Transition Metal Catalyst (e.g., Pd, Ru) | Avoids phosgene, potentially high atom economy. | Catalyst development for high turnover and selectivity. |
| Curtius Rearrangement | 4-Bromobenzoyl azide (B81097) | Heat or Photolysis | Phosgene-free, well-established reaction. | Development of safer methods for azide synthesis and handling. |
| Hofmann Rearrangement | 4-Bromobenzamide | Bromine, Base | Utilizes readily available starting materials. | Optimization to minimize waste and improve yield. |
Novel Derivatization and Functionalization Strategies
The high reactivity of the isocyanate group makes this compound an excellent substrate for a variety of chemical transformations, primarily addition reactions with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and anilines, respectively. researchgate.net While its use in synthesizing urea (B33335) and urethane derivatives is known, many advanced and novel derivatization strategies remain underexplored. chemicalbook.comfishersci.comsigmaaldrich.com
Future research could focus on:
Multicomponent Reactions: Employing this compound in reactions like the Ugi or Passerini reaction to rapidly generate molecular complexity and build libraries of novel compounds for screening.
Cycloaddition Reactions: Investigating its participation in [2+2], [3+2], and [4+2] cycloaddition reactions to construct diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.
"Click" Chemistry: The isocyanate group can participate in highly efficient "click" reactions, such as the thiol-isocyanate reaction, for applications in bioconjugation, polymer modification, and surface functionalization. usm.edu
Controlled Reactivity: Studies on the use of blocking agents can provide temporal control over the isocyanate's reactivity, allowing for sequential modification in complex syntheses. usm.edugoogle.com This is particularly useful in polymer chemistry for creating well-defined architectures.
Metal-Organic Frameworks (MOFs): Recent studies have shown unexpected reactivity of isocyanates when confined within the pores of MOFs. nsf.govchemrxiv.org Exploring the reactions of this compound within such constrained environments could lead to novel materials with unique catalytic or sorption properties.
The bromine atom also serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex, multifunctional aromatic compounds after the isocyanate group has been transformed.
Advanced Materials Development with Tailored Properties
Isocyanates are fundamental building blocks for polyurethane (PU) materials, including foams, elastomers, coatings, and adhesives. mdpi.comresearchgate.net The incorporation of this compound into polymer structures offers a strategic approach to imbue materials with specific, tailored properties.
Unexplored avenues in materials science include:
High-Performance Polymers: The presence of the bromine atom can enhance flame retardancy, a critical property for materials used in construction, electronics, and transportation. The dense aromatic structure can also contribute to high thermal stability and mechanical strength.
Optical and Electronic Materials: The bromophenyl group can be used to tune the refractive index of polymers for applications in optics and photonics. Furthermore, derivatization of the bromine atom through cross-coupling can introduce photo- or electro-active moieties, paving the way for novel semiconducting or light-emitting polymers.
Functional Surfaces and Coatings: Polymer brushes grown from surfaces using blocked isocyanate monomers derived from this compound could be used to create smart surfaces. usm.edu The bromine atom would allow for post-polymerization modification, enabling the attachment of various functional molecules to tailor surface properties like wettability, biocompatibility, or sensor response.
Aerogels and Porous Materials: Isocyanate-derived aerogels are a class of materials with high porosity and low density. rsc.orgrsc.org Using this compound in their synthesis could lead to new porous materials with enhanced properties for applications in catalysis, separation, or as drug delivery vehicles.
Table 2: Potential Properties and Applications of this compound-Based Polymers
| Polymer Type | Key Feature from 4-BPI | Potential Property | Target Application |
|---|---|---|---|
| Polyurethanes/Polyureas | Bromine content | Flame retardancy, thermal stability | Fire-resistant foams, high-strength composites. |
| Poly(urethane-imide)s | Aromatic rigidity, bromine | High refractive index, thermal resistance | Optical films, microelectronics. |
| Functional Polymer Brushes | Bromine as a synthetic handle | Tunable surface properties | Biosensors, anti-fouling coatings. |
Deeper Exploration of Biological Activities and Therapeutic Applications
Derivatives of isocyanates and brominated aromatic compounds have shown a wide range of biological activities. This suggests that novel compounds derived from this compound could be promising candidates for drug discovery programs. For instance, the dual endothelin receptor antagonist Macitentan, used for treating pulmonary arterial hypertension, is a complex sulfamide-substituted pyrimidine, highlighting the therapeutic potential of related structures. acs.orgresearchgate.net
Future research should involve a systematic exploration of the biological activities of this compound derivatives. Key areas for investigation include:
Anticancer Activity: Many bromophenols and isatin-based compounds exhibit cytotoxic effects against cancer cell lines. nih.govsemanticscholar.org Synthesizing libraries of ureas, carbamates, and heterocyclic compounds from this compound and screening them for anticancer activity is a promising avenue.
Enzyme Inhibition: The isocyanate group can act as an irreversible inhibitor by covalently modifying amino acid residues in enzyme active sites. This reactivity could be harnessed to design potent and specific enzyme inhibitors for various therapeutic targets.
Antimicrobial and Antiviral Agents: The development of new antimicrobial agents is a global health priority. The unique electronic and lipophilic properties imparted by the bromophenyl group could lead to derivatives with potent activity against bacteria, fungi, or viruses.
Agrochemicals: Phenyl isocyanates are precursors to a variety of herbicides and pesticides. New derivatives could be explored for enhanced potency, selectivity, and improved environmental profiles.
A structured approach involving synthesis of diverse chemical libraries followed by high-throughput screening will be essential to uncover the full therapeutic and agrochemical potential of compounds derived from this compound.
Integration of Machine Learning and AI in Research
Specific applications of AI and ML include:
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and sustainable synthetic routes to this compound and its derivatives. elsevier.comyoutube.comnih.gov These programs can analyze vast reaction databases to identify the most efficient and greenest pathways, reducing the need for extensive empirical experimentation.
Property Prediction: ML models can be trained on existing data to predict the physical, chemical, and biological properties of new, unsynthesized derivatives. frontiersin.org This includes predicting the mechanical properties of polymers, the drug-release kinetics of aerogels, or the binding affinity of a potential drug candidate to its target protein. rsc.orgrsc.org This predictive power allows researchers to prioritize the synthesis of the most promising candidates.
Materials Design: AI algorithms can be used for the inverse design of materials. By defining a set of desired properties (e.g., high thermal stability, specific refractive index), AI can suggest polymer structures incorporating this compound that are likely to exhibit those properties. github.io
Reaction Optimization: Automated robotic platforms guided by ML algorithms can rapidly screen a wide range of reaction conditions (catalyst, solvent, temperature) to find the optimal parameters for a given transformation, accelerating the development of new synthetic methods. wiley.com
By leveraging the predictive and analytical power of AI, researchers can navigate the vast chemical space associated with this compound more efficiently, leading to faster discovery and innovation. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromophenyl isocyanate derivatives, and what reaction parameters are critical for optimizing yield?
- Methodology : this compound is synthesized via nucleophilic substitution or phosgene-mediated reactions. A common approach involves reacting 4-bromophenylamine with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane at 0–25°C for 12–24 hours. Key parameters include moisture exclusion (to prevent hydrolysis), stoichiometric control of phosgene, and inert atmosphere maintenance . For chiral derivatives (e.g., (S)-(-)-1-(4-bromophenyl)ethyl isocyanate), enantiomeric purity is ensured by using resolved starting amines and low-temperature conditions to suppress racemization .
Q. How can indirect gas chromatography (GC) methods improve the analysis of this compound in reaction mixtures?
- Methodology : Indirect GC quantifies unreacted derivatizing agents (e.g., n-dibutylamine, n-DBA) instead of the isocyanate itself. This avoids challenges with isocyanate volatility and thermal lability. After reacting excess n-DBA with this compound, the remaining n-DBA is quantified using a polar column (e.g., DB-5) at 250–270°C. Advantages include method universality (no need for compound-specific calibration) and enhanced precision via internal standardization (e.g., triphenylphosphate) .
Q. What isotopic labeling strategies are available for tracing this compound in metabolic or polymer studies?
- Methodology : Carbon-14 labeling at the carbonyl group ([carbonyl-14C]) enables tracking in biological or polymer systems. Radiolabeled this compound (50–60 mCi/mmol) is synthesized via [14C]-phosgene reactions. Handling requires strict radioprotocols (e.g., dry ice storage, shielded synthesis reactors) .
Advanced Research Questions
Q. How does this compound's reactivity influence microstructure control in metal-organic framework (MOF) postsynthetic modification (PSM)?
- Methodology : The isocyanate group reacts with hydroxyl or amine-functionalized MOFs (e.g., UiO-66-NH₂) to form urea/urethane linkages. Solvent polarity and reagent reactivity dictate microstructure. For example, using this compound in polar aprotic solvents (DMF) yields uniform functionalization, while kinetic control in nonpolar solvents (toluene) creates core-shell architectures. Dual-functionalization is achieved via sequential PSMs with varying isocyanate reactivities (e.g., chloroacetyl vs. This compound) .
Q. What kinetic models describe the uncatalyzed alcoholysis of this compound, and how do solvent choices affect activation energy?
- Methodology : Alcoholysis follows second-order kinetics (first-order in isocyanate and alcohol). Activation energies (Ea) range from 30–52 kJ/mol, depending on alcohol nucleophilicity and solvent polarity. In nonpolar solvents (hexane), Ea increases due to reduced transition-state stabilization. Experimental Ea is determined via microreactor-based stopped-flow techniques with in-line FTIR monitoring of NCO consumption .
Q. How do computational tools address contradictions in experimental log Kow values for this compound?
- Methodology : COSMOmic simulations predict log Kow >5, aligning with its hydrophobic behavior. Discrepancies in experimental measurements arise from hydrolysis side reactions. Validation involves comparing computed partition coefficients (via molecular dynamics) with HPLC-derived log Kow under rigorously anhydrous conditions .
Q. What strategies resolve stereochemical inconsistencies in urea derivatives synthesized from chiral 4-bromophenyl isocyanates?
- Methodology : Racemization during urea formation is mitigated by using bulky amines (e.g., tert-butylamine) to sterically hinder inversion. Chiral HPLC (Chiralpak IA column) or X-ray crystallography confirms enantiopurity. For example, (S)-(-)-1-(4-bromophenyl)ethyl isocyanate retains >98% ee when reacted at -20°C in THF .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
